molecular formula C16H25N3O3 B5408752 1-(2,4-Dimethoxyphenyl)-3-(1-ethylpiperidin-4-yl)urea

1-(2,4-Dimethoxyphenyl)-3-(1-ethylpiperidin-4-yl)urea

Cat. No.: B5408752
M. Wt: 307.39 g/mol
InChI Key: LDPDMGIURGSNBF-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(1-ethylpiperidin-4-yl)urea is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(1-ethylpiperidin-4-yl)urea typically involves the reaction of 2,4-dimethoxyaniline with 1-ethyl-4-piperidone to form an intermediate, which is then reacted with an isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-(1-ethylpiperidin-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ureas.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-(1-ethylpiperidin-4-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(1-ethylpiperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that result in changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethoxyphenyl)-3-(1-methylpiperidin-4-yl)urea
  • 1-(2,4-Dimethoxyphenyl)-3-(1-propylpiperidin-4-yl)urea
  • 1-(2,4-Dimethoxyphenyl)-3-(1-butylpiperidin-4-yl)urea

Uniqueness

1-(2,4-Dimethoxyphenyl)-3-(1-ethylpiperidin-4-yl)urea is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(1-ethylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-4-19-9-7-12(8-10-19)17-16(20)18-14-6-5-13(21-2)11-15(14)22-3/h5-6,11-12H,4,7-10H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPDMGIURGSNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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